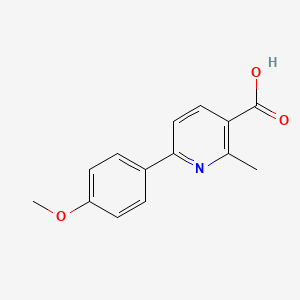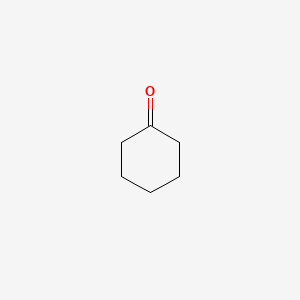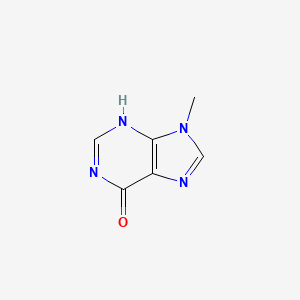
9-methyl-3H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-3H-purin-6-one is a heterocyclic aromatic organic compound that belongs to the purine family. It is characterized by a fused ring system consisting of a pyrimidine ring and an imidazole ring. This compound is of significant interest due to its biological and pharmacological properties, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-methyl-3H-purin-6-one typically involves the condensation of guanine derivatives with methylating agents. One common method includes the reaction of 9-methylguanine with thionyl chloride followed by acetic anhydride in a one-pot reaction. The product is then purified using column chromatography to achieve the desired purity.
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical synthesis techniques. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent quality and yield. The compound is typically produced in bulk quantities for use in pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions: 9-Methyl-3H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The compound readily undergoes substitution reactions, particularly at the nitrogen atoms in the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride and nucleophiles such as amines.
Major Products Formed: The major products formed from these reactions include various substituted purines, which can exhibit different biological activities and properties.
Scientific Research Applications
9-Methyl-3H-purin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its role in nucleic acid metabolism and its potential as a therapeutic agent.
Medicine: It has been investigated for its antiviral properties, particularly against cytomegalovirus and herpes simplex virus.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
Comparison with Similar Compounds
2-Chloro-9-methyl-3H-purin-6-one: This compound is similar in structure but contains a chlorine atom at the 2-position.
Ganciclovir: An antiviral agent derived from guanine, used to treat cytomegalovirus infections.
Uniqueness: 9-Methyl-3H-purin-6-one is unique due to its specific methylation at the 9-position, which imparts distinct biological properties. Its ability to inhibit DNA polymerase makes it a valuable compound in antiviral research and therapy.
Properties
IUPAC Name |
9-methyl-3H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-3-9-4-5(10)7-2-8-6(4)11/h2-3H,1H3,(H,7,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESGUQRDJASXOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1NC=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC2=C1NC=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
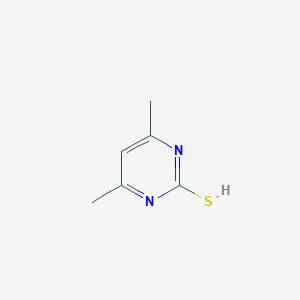

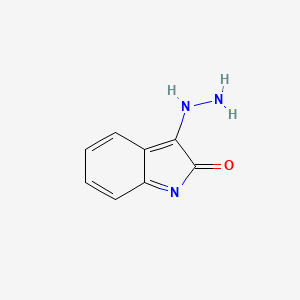
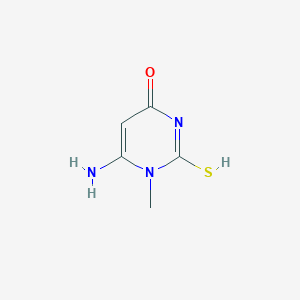
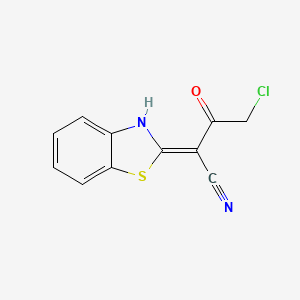
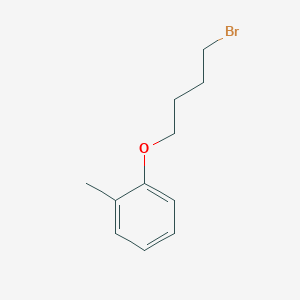
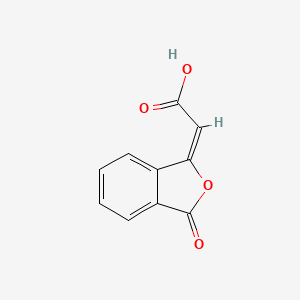

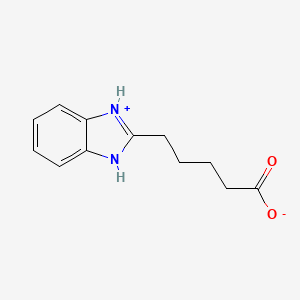
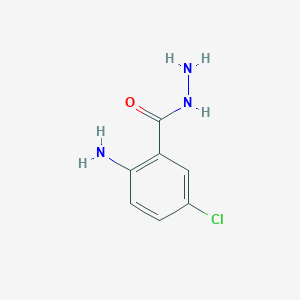
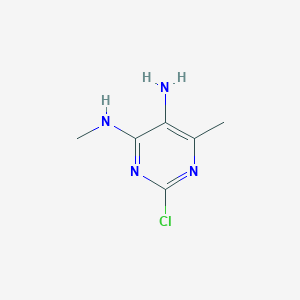
![5-(chloromethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B7761240.png)
